molecular formula C15H12O2 B8805110 9h-Fluoren-2-yl acetate CAS No. 2443-56-3

9h-Fluoren-2-yl acetate

Cat. No. B8805110
M. Wt: 224.25 g/mol
InChI Key: YFQLLCHLTXQOCI-UHFFFAOYSA-N
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Patent
US06824709B2

Procedure details

Sulfuric acid (40 mL) was added to a mixture of 2-acetylfluorene (165 g), formic acid (320 g), acetic anhydride (120 g) and dicholoromethane (1 L), and then aqueous hydrogen peroxide (120 mL) was dropwise added thereto. The solution was stirred for 30 minutes at a room temperature, and it was heated up to 40° C. and further stirred for 5 hours. Water (1 L) was added to the reaction mixture, and the dichloromethane layer was separated. The dichloromethane layer was washed in order with a saturated sodium carbonate aqueous solution, a sodium hydrogensulfite aqueous solution and water, and then it was dried on anhydrous magnesium sulfate and concentrated to obtain a solid matter. This was recrystallized from a mixed solvent of heptane-ethyl acetate (1:1) to obtain 2-acetoxyfluorene (149 g) of colorless needle crystal. The melting point was 130 C.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
320 g
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C([C:9]1[CH:21]=[CH:20][C:19]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH2:12][C:11]=2[CH:10]=1)(=O)C.[C:22]([O:25]C(=O)C)(=[O:24])[CH3:23].OO>O.C(O)=O>[C:22]([O:25][C:9]1[CH:21]=[CH:20][C:19]2[C:14]3[C:13](=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH2:12][C:11]=2[CH:10]=1)(=[O:24])[CH3:23]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
165 g
Type
reactant
Smiles
C(C)(=O)C1=CC=2CC3=CC=CC=C3C2C=C1
Name
Quantity
120 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
320 g
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes at a room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it was heated up to 40° C.
STIRRING
Type
STIRRING
Details
further stirred for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the dichloromethane layer was separated
WASH
Type
WASH
Details
The dichloromethane layer was washed in order with a saturated sodium carbonate aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a sodium hydrogensulfite aqueous solution and water, and then it was dried on anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a solid matter
CUSTOM
Type
CUSTOM
Details
This was recrystallized from a mixed solvent of heptane-ethyl acetate (1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OC1=CC=2CC3=CC=CC=C3C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 149 g
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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